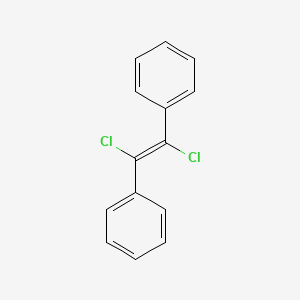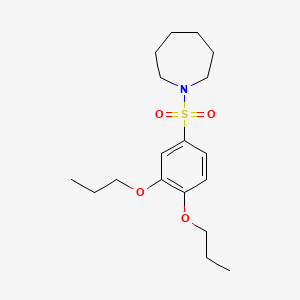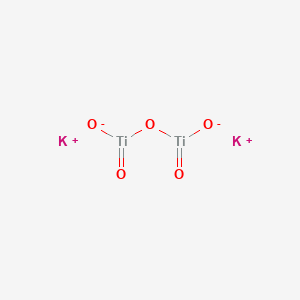
(1,2-dichloro-2-phenylethenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,1’-(1,2-dichloro-1,2-ethenediyl)bis-, (E)- is an organic compound with the molecular formula C14H8Cl4 This compound is characterized by the presence of two benzene rings connected by a 1,2-dichloro-1,2-ethenediyl group in the E-configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(1,2-dichloro-1,2-ethenediyl)bis-, (E)- typically involves the reaction of benzene derivatives with dichloroethylene under specific conditions. One common method is the reaction of 1,2-dichloroethylene with benzene in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,1’-(1,2-dichloro-1,2-ethenediyl)bis-, (E)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the dichloroethenediyl group to a more saturated form.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens for halogenation are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzene derivatives.
Scientific Research Applications
Benzene, 1,1’-(1,2-dichloro-1,2-ethenediyl)bis-, (E)- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 1,1’-(1,2-dichloro-1,2-ethenediyl)bis-, (E)- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The specific pathways involved depend on the context of its application, whether in a biological system or an industrial process.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,1’-(1,2-dimethyl-1,2-ethenediyl)bis-, (E)-: Similar structure but with methyl groups instead of chlorine atoms.
Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-: Contains a 1,2-ethanediyl group instead of a dichloroethenediyl group.
Benzene, 1,1’-(2,2-dichloroethylidene)bis[4-ethyl-: Similar dichloroethylidene linkage but with ethyl groups on the benzene rings.
Uniqueness
Benzene, 1,1’-(1,2-dichloro-1,2-ethenediyl)bis-, (E)- is unique due to the presence of the dichloroethenediyl group in the E-configuration, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
13700-82-8 |
|---|---|
Molecular Formula |
C8H12Cl2Pd |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





